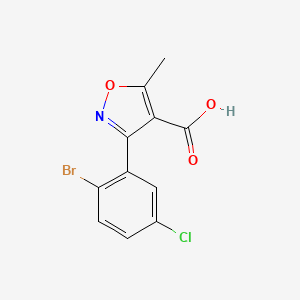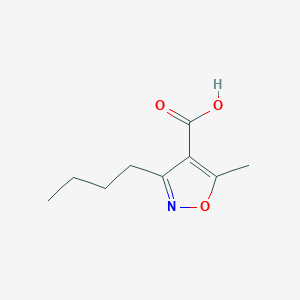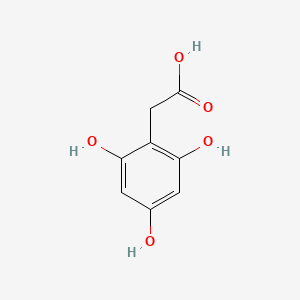
2-(2,4,6-Trihydroxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Trihydroxyphenyl)acetic acid is an organic compound characterized by the presence of three hydroxyl groups attached to a phenyl ring and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trihydroxyphenyl)acetic acid typically involves the hydroxylation of phenylacetic acid derivatives. One common method includes the use of catalytic amounts of a strong acid, such as sulfuric acid, to facilitate the hydroxylation reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of hydroxyl groups at the 2, 4, and 6 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,6-Trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of phenylacetic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include quinones, reduced phenylacetic acid derivatives, and various substituted phenylacetic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2,4,6-Trihydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various derivatives.
Biology: The compound is studied for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Trihydroxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Protocatechuic acid: Similar in structure but with hydroxyl groups at the 3, 4, and 5 positions.
Gallic acid: Contains three hydroxyl groups at the 3, 4, and 5 positions but lacks the acetic acid moiety.
Caffeic acid: Contains hydroxyl groups at the 3 and 4 positions and a vinyl group at the 2 position.
Uniqueness
2-(2,4,6-Trihydroxyphenyl)acetic acid is unique due to the specific arrangement of hydroxyl groups on the phenyl ring and the presence of the acetic acid moiety.
Propriétés
Formule moléculaire |
C8H8O5 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
2-(2,4,6-trihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O5/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2,9-11H,3H2,(H,12,13) |
Clé InChI |
ODPKPOKWWYCUNO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)CC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





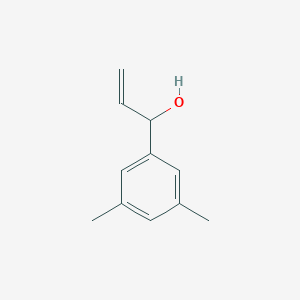
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoicacid](/img/structure/B15325605.png)
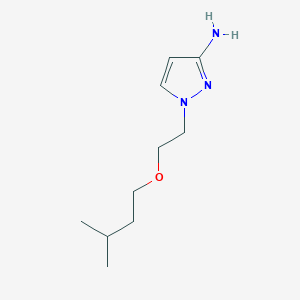

![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid](/img/structure/B15325620.png)
![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)
![3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B15325629.png)
